molecular formula C5H9N3O2 B020715 N1-Methylaziridine-1,2-dicarboxamide CAS No. 100804-10-2

N1-Methylaziridine-1,2-dicarboxamide

Cat. No. B020715
M. Wt: 143.14 g/mol
InChI Key: GFSHWDZXXDCWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Methylaziridine-1,2-dicarboxamide (MADAM) is an organic compound that has gained attention in the scientific community due to its potential applications in research. It is a cyclic amide with a unique structure that has been studied for its various properties. In

Mechanism Of Action

The mechanism of action of N1-Methylaziridine-1,2-dicarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.

Biochemical And Physiological Effects

N1-Methylaziridine-1,2-dicarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that are involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells. Additionally, N1-Methylaziridine-1,2-dicarboxamide has been shown to have antimicrobial properties and has been studied for its potential as an antibacterial agent.

Advantages And Limitations For Lab Experiments

N1-Methylaziridine-1,2-dicarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that have similar properties. However, N1-Methylaziridine-1,2-dicarboxamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N1-Methylaziridine-1,2-dicarboxamide. One potential direction is the development of N1-Methylaziridine-1,2-dicarboxamide as a chemotherapeutic agent. Further studies are needed to determine its efficacy and safety in treating cancer. Another potential direction is the study of N1-Methylaziridine-1,2-dicarboxamide as an antibacterial agent. Further studies are needed to determine its efficacy against different types of bacteria and its mechanism of action. Additionally, N1-Methylaziridine-1,2-dicarboxamide can be used as a building block for the synthesis of other compounds. Further studies are needed to determine its potential in this area.

Synthesis Methods

N1-Methylaziridine-1,2-dicarboxamide can be synthesized by reacting N-methylaziridine with phthalic anhydride in the presence of a catalyst. The reaction proceeds through a ring-opening process and subsequent cyclization to form the desired product. The yield of this reaction can be improved by using a solvent system that favors the formation of the product.

Scientific Research Applications

N1-Methylaziridine-1,2-dicarboxamide has been studied for its potential applications in various fields of research. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its ability to inhibit enzymes that are involved in inflammation and oxidative stress. Additionally, N1-Methylaziridine-1,2-dicarboxamide has been studied for its potential as a building block for the synthesis of other compounds.

properties

CAS RN

100804-10-2

Product Name

N1-Methylaziridine-1,2-dicarboxamide

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

1-N-methylaziridine-1,2-dicarboxamide

InChI

InChI=1S/C5H9N3O2/c1-7-5(10)8-2-3(8)4(6)9/h3H,2H2,1H3,(H2,6,9)(H,7,10)

InChI Key

GFSHWDZXXDCWCE-UHFFFAOYSA-N

SMILES

CNC(=O)N1CC1C(=O)N

Canonical SMILES

CNC(=O)N1CC1C(=O)N

synonyms

1,2-Aziridinedicarboxamide,N1-methyl-(9CI)

Origin of Product

United States

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